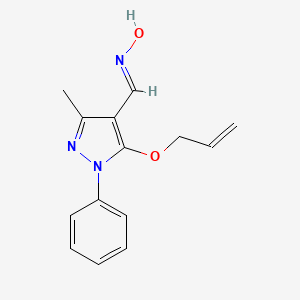

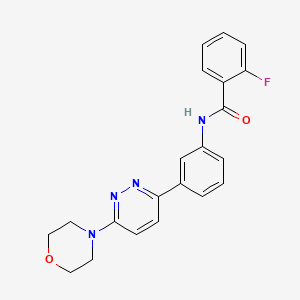

5-(allyloxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde oxime

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Oximes are chemical compounds that belong to the class of imines, having the general formula of R1R2C=N-O-H, where R1 is an organic side-chain and R2 is a hydrogen, forming an aldoxime, or another organic group forming a ketoxime . Oximes are also called nitrogen possessing organic compounds which are obtained from hydroxylamine, ketone, and aldehyde .

Synthesis Analysis

Oximes can be prepared using two-step procedures: the formation of aldoximes and ketoximes via reactions of aldehydes or ketones with NH2OH, followed by esterification of oximes with carboxylic acids . A novel visible-light-mediated three-component reaction for synthesis of oxime esters is reported. Aldehydes, aniline, and N-hydroxyphthalimide (NHPI) esters were used as substrates in this three-component reaction .

Molecular Structure Analysis

The structure of an oxime is a two-sided chain with a central atom consisting of carbon. The two side chains differ entirely from each other. One of the two chains comprises a hydroxyl group .

Chemical Reactions Analysis

Oximes have about 3 characteristics bands with wave numbers measuring 3600 (O-H), 945 (N-O) and 1665 (C=N) in the infrared spectrum . The oxime ligation is a useful bioorthogonal reaction between a nucleophilic aminooxy group (H2N–O–R) and an electrophilic carbonyl group (e.g. aldehyde/ketone) .

Physical And Chemical Properties Analysis

Oximes are said to exhibit weak acidic and base properties and are said to be toxic in nature . They tend to decompose when heated further resulting in a massive explosion .

Aplicaciones Científicas De Investigación

Sonogashira-Type Reactions and Pyrazolo[4,3-c]pyridines Synthesis

One significant application involves the use of pyrazole-4-carbaldehyde derivatives in Sonogashira-type cross-coupling reactions. For instance, 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes were used as precursors to synthesize 5-alkynyl-1H-pyrazole-4-carbaldehydes. These intermediates were further transformed through microwave-assisted reactions or regioselective cyclisation to yield 1-phenylpyrazolo[4,3-c]pyridines and their oxides, showcasing their utility in constructing complex heterocyclic structures (Vilkauskaitė, Šačkus, & Holzer, 2011).

Antioxidant and Antihyperglycemic Agents

Another study highlighted the synthesis of coumarin derivatives containing pyrazole and indenone rings, demonstrating potent antioxidant and antihyperglycemic activities. The synthesized compounds, derived from pyrazole-4-carbaldehyde derivatives, showed promising DPPH radical scavenging activity and significant decreases in glucose concentration in Streptozotocin–nicotinamide induced adult Wistar rats, indicating their potential in therapeutic applications (Kenchappa et al., 2017).

Antimicrobial Agents

Further research into pyrazole derivatives has led to the development of new antimicrobial agents. For example, a series of 3-{5-methyl-1-[2-methyl-3-(trifluoromethyl) phenyl/substituted phenyl]-1H-1,2,3-triazol-4-yl}-1-(aryl)-1H-pyrazole-4-carbaldehyde compounds were synthesized and exhibited broad-spectrum antimicrobial activities. These compounds were prepared via a Vilsmeier–Haack formylation approach, demonstrating the versatility of pyrazole-4-carbaldehyde derivatives in creating compounds with potential medical applications (Bhat et al., 2016).

Advanced Organic Synthesis and Structural Analysis

The use of pyrazole-4-carbaldehyde oximes in advanced organic synthesis and structural analysis has also been documented. Studies have detailed the transformation of these oximes into nitriles, exploring their anti configurations and crystal structures. This research provides insights into the structural properties and reactivity of pyrazole derivatives, further highlighting their importance in synthetic chemistry (Attaryan et al., 2012).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Oximes have been found in various areas such as the preparation of bioconjugates, including polymer-proteins, peptide dendrimers, oligonucleo-peptides, glycoconjugates, protein–protein probes . They have also been used as photoinitiators in photoreactions for various transformations . This suggests that oximes have a wide range of potential applications in the future.

Propiedades

IUPAC Name |

(NE)-N-[(3-methyl-1-phenyl-5-prop-2-enoxypyrazol-4-yl)methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2/c1-3-9-19-14-13(10-15-18)11(2)16-17(14)12-7-5-4-6-8-12/h3-8,10,18H,1,9H2,2H3/b15-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJPOYEKQKDLLRX-XNTDXEJSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C=NO)OCC=C)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN(C(=C1/C=N/O)OCC=C)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(furan-2-ylmethyl)oxalamide](/img/structure/B2761159.png)

![2-[9-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2761164.png)

![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2761165.png)

![(2-chloro-6-fluorophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2761174.png)

![6-((tetrahydrofuran-2-yl)methyl)-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2761175.png)

![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2761177.png)

![5-[(2-Chlorophenyl)methylsulfanyl]-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2761178.png)

![Methyl ({5-[4-(methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate](/img/structure/B2761180.png)